2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
Methods were developed for the synthesis of new pyrido [2,3- d ]pyrimidine and pyrimidino [4,5- d ] [1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .
Molecular Structure Analysis
Pyrimidine is the six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines (1,3-diazines) and their fused analogues form a large group of heterocyclic compounds .
Chemical Reactions Analysis
When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .
Physical and Chemical Properties Analysis
The pyrimidine has been isolated from the nucleic acid hydrolyses and is a much weaker base than pyridine and soluble in water .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on compounds structurally related to 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide has shown potential in the synthesis of new heterocycles with antimicrobial properties. For instance, derivatives incorporating the antipyrine moiety have been synthesized and evaluated for their antimicrobial activity. These compounds include new coumarin, pyridine, pyrrole, thiazole, and aminopyrazole derivatives, demonstrating a broad range of potential antimicrobial applications (Bondock, Rabie, Etman, & Fadda, 2008).
Inhibition of Fatty Acid Synthesis
Chloroacetamide derivatives, including those structurally related to the compound of interest, have been investigated for their ability to inhibit fatty acid synthesis in certain green algae species. This research highlights the potential application of such compounds as herbicides, providing insights into their mode of action at the molecular level (Weisshaar & Böger, 1989).
Antitumor Activity
A series of pyrazolo[3,4-d]pyrimidine derivatives, which are closely related to the compound , have been synthesized and their antitumor activity evaluated. These studies have revealed that certain derivatives exhibit mild to moderate activity against human breast adenocarcinoma cell lines, indicating the potential for these compounds in cancer treatment research (El-Morsy, El-Sayed, & Abulkhair, 2017).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withcAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in cellular signaling and regulation.
Biochemical Pathways
Given its potential targets, it may influence pathways related tocAMP-dependent protein kinase activity . This could have downstream effects on a variety of cellular processes, including cell growth, division, and differentiation.
Result of Action
Similar compounds have shown broad-spectrum antibacterial activity and reasonable antifungal activity . This suggests that the compound could have potential applications in treating bacterial and fungal infections.
Future Directions
The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis . Pyrido [2,3- d ]pyrimidines comprise one of the most important classes of fused heterocyclic systems due to a wide range of biological activity .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c1-13-7-14(2)9-16(8-13)26-19(28)11-29-21-18-10-25-27(20(18)23-12-24-21)17-5-3-15(22)4-6-17/h3-10,12H,11H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPHKKPZXUILQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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